5-Chloroindoline-2-carboxylic acid
Overview
Description
5-Chloroindoline-2-carboxylic acid is a chemical compound with the empirical formula C9H8ClNO2 . It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, which are potent, selective, and orally bioavailable inhibitors of βII tryptase .
Synthesis Analysis
The synthesis of 5-Chloroindoline-2-carboxylic acid and its analogues has been described via a halogen-halogen exchange reaction from 5-bromoindole and its derivatives using cuprous chloride and dipolar aprotic solvent N-methyl-2-pyrrolidone in one pot with good yields .Molecular Structure Analysis
The molecular weight of 5-Chloroindoline-2-carboxylic acid is 195.60 . The InChI key is FXZZXHFPSBXQKT-UHFFFAOYSA-N .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 5-Chloroindoline-2-carboxylic acid .Physical And Chemical Properties Analysis
5-Chloroindoline-2-carboxylic acid is a light pink to beige or light brown fine solid . It has a molecular weight of 195.60 .Scientific Research Applications
Synthesis and Derivatives
5-Chloroindoline-2-carboxylic acid plays a significant role in the synthesis of various compounds. Studies have demonstrated its utility in creating derivatives that are important in different scientific fields. For instance, the synthesis of 4-hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid, starting from derivatives of 2-amino-4-pentenoic acid, involves the use of 5-chloroindoline-2-carboxylic acid or similar compounds. This process is crucial for understanding various biochemical pathways and for the development of pharmacological agents (Gaudry, Berlinguet, Langis, & Paris, 1956).
Polymer Science
In the field of polymer science, derivatives of 5-Chloroindoline-2-carboxylic acid have been used in the creation of polyamide-imides. These polymers are notable for their solubility in polar solvents, thermal stability, and potential for crosslinking, making them valuable for various industrial applications (Maiti & Ray, 1983).
Biosynthesis Studies
In biosynthesis, 5-Chloroindoline-2-carboxylic acid derivatives play a role in understanding the biosynthetic pathways of certain antibiotics, such as carbapenems. These studies are critical for developing new antibiotics and understanding microbial resistance mechanisms (Stapon, Li, & Townsend, 2003).
Material Science
In material science, derivatives of 5-Chloroindoline-2-carboxylic acid are used in the production of various intermediates, such as 5-(chloromethyl)furan-2-carbonyl chloride. These intermediates are essential in the development of biofuels and polymers, showcasing the compound's versatility and importance in sustainable technologies (Dutta, Wu, & Mascal, 2015).
HIV Research
In the context of HIV research, 5-Chloroindoline-2-carboxylic acid derivatives have been used in the synthesis of inhibitors targeting the HIV non-nucleoside reverse transcriptase. These studies are crucial for the development of new antiretroviral therapies (Mayes et al., 2010).
Bioactivity and Medicinal Chemistry
Derivatives of 5-Chloroindoline-2-carboxylic acid have been synthesized and studied for their antibacterial, antifungal, and antiproliferative properties. These studies are integral to discovering new therapeutic agents, particularly in addressing antibiotic resistance and cancer treatment (Shakir et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZZXHFPSBXQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594201 | |
Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroindoline-2-carboxylic acid | |
CAS RN |
10241-98-2 | |
Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10241-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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